molecular formula C8H5Cl2N3O2 B8404893 1-Amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

1-Amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8404893
M. Wt: 246.05 g/mol
InChI Key: AOLKVULQDUJECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H5Cl2N3O2 and its molecular weight is 246.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

4-amino-6,8-dichloro-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C8H5Cl2N3O2/c9-3-1-4(10)6-5(2-3)13(11)8(15)7(14)12-6/h1-2H,11H2,(H,12,14)

InChI Key

AOLKVULQDUJECM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N(C(=O)C(=O)N2)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Wallace, R. G., Org. Prep. Proc. Int. 14:269 (1982) was adapted. 5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (52 mg, 0.225 mmole) was dissolved in 3N KOH (1 mL) at 60° C. for 0.5 h, and NH2OSO3H (30 mg, 0.265 mmole, Aldrich) in distilled water (0.5 mL) was dropwise added into above solution with stirring at 60° C. Some precipitate came out after 15 mins. The mixture was stirred at room temperature overnight. The white precipitate was collected by filtration, washed with cold distilled water (0.5 mL) and dried on rotavapor at 60° C. for 2 h affording crude 1-amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (38 mg, 69%), which included a little of the isomer (4-amino-5,7-dichloro-2,3-quinoxalinedione) by 1H NMR (it is not known which isomer is present in a greater amount).
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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